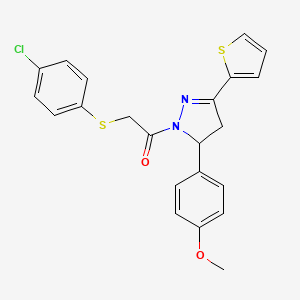
2-((4-chlorophenyl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-chlorophenyl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C22H19ClN2O2S2 and its molecular weight is 442.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((4-chlorophenyl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a member of the thioether class and incorporates a 1,2,4-triazole moiety. This compound is notable for its potential pharmacological applications, particularly in antimicrobial and anticancer therapies. The following sections will discuss its biological activities, structure-activity relationships (SAR), and relevant studies.
Chemical Structure
The molecular formula of the compound is C24H21ClN4O2S. The structural representation can be summarized as follows:
- Molecular Formula : C24H21ClN4O2S
- SMILES Notation :
COC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Cl
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazoles demonstrated strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| 1,2,4-triazole derivatives | 0.046 - 3.11 | MRSA, E. coli, Pseudomonas aeruginosa |
| Standard Antibiotics | 0.68 (Vancomycin), 2.96 (Ciprofloxacin) | MRSA |
The compound's thioether functionality may enhance its interaction with microbial enzymes, leading to increased potency against resistant strains .
Anticancer Activity
In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines. For instance, mercapto-substituted 1,2,4-triazoles have been reported to inhibit the proliferation of colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM .
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| HCT-116 | 6.2 | Triazole derivative |
| T47D | 43.4 | Triazole derivative |
| T47D | 27.3 | Another triazole derivative |
The presence of electron-donating groups on the phenyl rings significantly enhances the anticancer activity of these compounds .
Structure-Activity Relationship (SAR)
The SAR analysis of similar thioether compounds suggests that:
- Phenyl Substituents : Electron-donating groups on phenyl rings increase antimicrobial and anticancer activities.
- Chain Length : The length of alkyl chains attached to the nitrogen atom can influence biological activity; longer chains may reduce efficacy .
Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of triazole-thioether hybrids:
- Antibacterial Screening : A series of compounds were synthesized and tested against a panel of pathogens. Compounds with specific substitutions showed enhanced activity compared to standard treatments .
- Anticancer Studies : Research indicated that certain derivatives were effective against breast cancer cell lines, showcasing their potential as chemotherapeutic agents .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2S2/c1-27-17-8-4-15(5-9-17)20-13-19(21-3-2-12-28-21)24-25(20)22(26)14-29-18-10-6-16(23)7-11-18/h2-12,20H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBLXJGGVBKVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CC=C(C=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













